4-Chloro-1H-indole-3-carboxylic acid
Overview
Description
“4-Chloro-1H-indole-3-carboxylic acid” is a chemical compound that is a member of the class of compounds known as auxins . It is a chlorinated analogue of the more common indole-3-acetic acid (IAA) auxin . It is found in the seeds of a variety of plants, particularly legumes such as peas and broad beans .
Synthesis Analysis
The synthesis of indole derivatives has long been of interest to researchers in medicinal chemistry and organic chemistry . The methods for synthesizing the derivatives of the indole are very diverse . A novel series of peptide-heterocycle hybrids consisting of an indole-3-carboxylic acid constituent conjugated with short dipeptide motifs was designed and synthesized by using the solid phase peptide synthesis methodology .
Molecular Structure Analysis
The molecular structure of “4-Chloro-1H-indole-3-carboxylic acid” is represented by the formula: C9H6ClNO2 . The InChI representation of the molecule is: InChI=1S/C9H6ClNO2/c10-7-2-1-3-8-6(7)4-5-10-8/h1-5,10H .
Chemical Reactions Analysis
Indole derivatives are essential entities and could be found in many natural products like indole alkaloids, fungal, and marine organisms . Multicomponent reactions (MCRs) offer access to complex molecules . This review highlights the recent applications of 1H-indole-3-carbaldehyde in such inherently sustainable multicomponent reactions from the period, 2014 to 2021 .
Scientific Research Applications
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Synthesis of Indole Derivatives
- Field : Organic Chemistry
- Application : Indole derivatives play a main role in cell biology and have attracted increasing attention in recent years for the treatment of cancer cells, microbes, and different types of disorders in the human body .
- Methods : The Fischer indole synthesis of the optically active cyclohexanone and phenylhydrazine hydrochloride using methanesulfonic acid under reflux in MeOH gave the corresponding tricyclic indole in a good yield .
- Results : Indoles, both natural and synthetic, show various biologically vital properties .
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Biological Potential of Indole Derivatives
- Field : Pharmacology
- Application : Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
- Methods : Researchers synthesize various scaffolds of indole for screening different pharmacological activities .
- Results : Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .
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Preparation of Substituted Indole Derivatives
- Field : Medicinal Chemistry
- Application : 4-Chloro-1H-indole-3-carboxylic acid is used as a reactant for the preparation of substituted indole derivatives as histamine H3 antagonists, inhibitors of human reticulocyte 15-lipoxygenase-1, and inhibitors of Gli1-mediated transcription in the Hedgehog pathway .
- Methods : The specific methods of application or experimental procedures are not provided .
- Results : The outcomes of these preparations are not provided .
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Plant Growth Regulation
- Field : Plant Biology
- Application : The conversion of indole derivatives has been found to have an effect on plant growth, such as promoting root growth after germination, influencing flowering time, and regulating plant sugar metabolism .
- Methods : The specific methods of application or experimental procedures are not provided .
- Results : The outcomes of these preparations are not provided .
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Anticancer Agents
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Serotonin 5-HT4 Receptor Antagonists
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Derivatives of Amino Acids and Peptides
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Serotonin 5-HT6 Antagonists
Future Directions
properties
IUPAC Name |
4-chloro-1H-indole-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO2/c10-6-2-1-3-7-8(6)5(4-11-7)9(12)13/h1-4,11H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRKHLIJRUYVIOY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)C(=CN2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00553667 | |
Record name | 4-Chloro-1H-indole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00553667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-1H-indole-3-carboxylic acid | |
CAS RN |
23872-36-8 | |
Record name | 4-Chloro-1H-indole-3-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23872-36-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-1H-indole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00553667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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